N,N-Dimethylmethaniminium
Description
Properties
IUPAC Name |
dimethyl(methylidene)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N/c1-4(2)3/h1H2,2-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHSFFFCLDOXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024606 | |
| Record name | N,N-Dimethylmethaniminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28149-27-1 | |
| Record name | N,N-Dimethylmethaniminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Trimethylamine with Diiodomethane
The most widely documented method involves the reaction of trimethylamine with diiodomethane in a polar aprotic solvent.
Procedure :
- Reagents : Trimethylamine (3 mol eq), diiodomethane (1 mol eq), absolute ethanol, dioxane.
- Conditions : Reaction conducted in the dark at 25°C for 100 hours.
- Workup : Crystallization from ethanol/diethyl ether yields iodomethyl trimethylammonium iodide. Subsequent thermal decomposition at 160°C in sulfolane for 12 minutes produces this compound iodide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity | >95% (by NMR) |
| By-products | Traces of quaternary ammonium salts |
This method prioritizes simplicity but requires prolonged reaction times, making it less suitable for large-scale production.
Thermal Decomposition of Quaternary Ammonium Intermediates
A two-step approach optimizes yield by isolating an intermediate quaternary ammonium salt.
Step 1 : Synthesis of iodomethyl trimethylammonium iodide:
$$ (CH3)3N + CH2I2 \rightarrow [(CH3)3NCH2I]^+ I^- $$
Step 2 : Thermal elimination at 160°C in sulfolane:
$$
[(CH3)3NCH2I]^+ I^- \xrightarrow{\Delta} [CH2=N(CH3)_2]^+ I^- + HI $$
Advantages :
Alternative Synthetic Routes and Counterion Variations
This compound Chloride Synthesis
While less common, the chloride variant is synthesized via analogous pathways using dichloromethane. A one-pot method reported in PMC involves:
- Reagents : Dimethylmethyleneiminium chloride, SnCl$$2\cdot$$2H$$2$$O, alkyl halides.
- Conditions : 40°C for 1–2 hours, followed by alkylation at 25–50°C.
Applications :
- Key intermediate in indole alkaloid synthesis.
- Facilitates 1,5-addition reactions in heterocyclic chemistry.
Optimization Strategies for Industrial-Scale Production
By-Product Mitigation
The patent US6242651B1 highlights critical strategies for minimizing cyclic and trialkyl by-products in related diamine syntheses, applicable to this compound salts:
- Intermediate Control : Maintain residual haloalkaneamine intermediates below 0.002 mol per mole of alkylamine.
- Temperature Modulation : Reactions at 50–250°C enhance selectivity.
- Solvent Selection : Polar aprotic solvents (e.g., sulfolane) improve reaction homogeneity.
Table 1 : Impact of Reaction Parameters on By-Product Formation
| Parameter | By-Product Reduction |
|---|---|
| Temp: 160°C | 40% |
| Intermediate <0.002 mol | 75% |
| Sulfolane solvent | 30% |
Comparative Analysis of Synthesis Methods
Table 2 : Method Comparison for this compound Iodide
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Direct alkylation | 82% | 100 h | Low |
| Thermal decomposition | 90% | 12 min | High |
| Chloride variant | 75% | 4 h | Moderate |
Thermal decomposition outperforms direct alkylation in yield and time efficiency, though it demands specialized equipment for high-temperature reactions.
Applications in Organic Synthesis
Mannich Reactions
This compound iodide facilitates Mannich-type additions, enabling the synthesis of β-amino ketones. For example:
$$ \text{Ketone} + [CH2=N(CH3)_2]^+ I^- \rightarrow \text{β-Aminoketone} $$
This reaction is pivotal in producing tramadol intermediates.
Heterocyclic Compound Synthesis
The PMC study demonstrates its use in constructing multisubstituted indoles via nitro reduction and alkylation.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylmethaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form dimethylamine.
Substitution: The compound can participate in substitution reactions, such as the Mannich reaction, where it acts as an aminomethylating agent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aldehydes, ketones, and secondary amines. The reactions typically occur under mild conditions, with temperatures ranging from 30 to 50°C .
Major Products Formed
Major products formed from reactions involving this compound include α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds .
Scientific Research Applications
N,N-Dimethylmethaniminium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds
Medicine: It is involved in the synthesis of HIV-1 integrase inhibitors and other pharmaceutical compounds.
Industry: This compound is used in the production of polymers, bioactive ingredients, flavors, and fragrances.
Mechanism of Action
The mechanism of action of N,N-Dimethylmethaniminium involves its role as an electrophilic aminomethylating agent. The compound reacts with aldehydes and ketones to form Mannich products through the Mannich reaction. This reaction involves the formation of an iminium ion intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N,N-Dimethylmethaniminium with structurally related compounds based on molecular features, applications, and toxicity:
Toxicity and Regulatory Status
- NDMA: Classified as a Group 2A carcinogen (IARC). Strictly regulated in pharmaceuticals and water supplies due to genotoxicity .
- DMF : Regulated for occupational exposure (OSHA PEL: 10 ppm). Linked to liver damage and developmental toxicity .
- N,N-Dimethylaniline : Listed as a hazardous air pollutant (EPA). Requires handling under fume hoods due to methemoglobinemia risk .
Research Findings and Data Gaps
- This compound: Limited experimental data exist, but computational studies (e.g., Joback method) predict boiling points (~549 K) and critical temperatures (~771 K) for related methanimidamides .
- NDMA : Toxicokinetic studies show rapid absorption and metabolism to methylating agents, causing DNA adducts .
- DMF : Recent advances highlight its role in sustainable synthesis, such as CO₂ fixation under mild conditions .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for N,N-Dimethylmethaniminium, and what purity standards are recommended for research use?
- Methodology : Synthesis typically involves alkylation of methylamine derivatives using methylating agents (e.g., methyl iodide) under controlled conditions. Post-synthesis purification via fractional distillation or recrystallization is critical. Purity assessment should follow pharmacopeial standards, such as gas chromatography (GC) with ≥99% purity thresholds, as outlined for structurally similar amines .
- Key Considerations : Monitor reaction pH and temperature to avoid byproducts. Use anhydrous conditions to prevent hydrolysis.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to identify methyl group environments and confirm quaternary ammonium structure .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas-phase PHPMS (pulsed high-pressure mass spectrometry) can detect ion clusters and fragmentation patterns .
- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with flame ionization detection for purity analysis .
Q. What are the critical storage conditions and handling precautions for this compound?
- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or oxidizing agents .
- Safety : Use PPE (gloves, goggles) and work in fume hoods. Conduct regular vapor pressure monitoring due to potential volatility .
Advanced Research Questions
Q. How can researchers reconcile conflicting thermodynamic data for this compound across solvent systems?
- Methodology :
- Gas-Phase Studies : Reference NIST thermochemical data (e.g., ΔfH°gas, ΔrS°) obtained via high-precision techniques like PHPMS or ion cyclotron resonance .
- Solvent-Specific Calorimetry : Compare enthalpy changes in polar vs. nonpolar solvents using isothermal titration calorimetry (ITC).
- Computational Validation : Apply density functional theory (DFT) to model solvent interactions and cross-validate experimental results .
Q. What advanced mass spectrometry techniques are recommended for studying gas-phase ion chemistry of this compound?
- Methodology :
- Ion Clustering Analysis : Use PHPMS to measure association/dissociation equilibria (e.g., ) and derive binding enthalpies (ΔrH° ≈ 31–37 kJ/mol) .
- Collision-Induced Dissociation (CID) : Map fragmentation pathways to infer structural stability and proton affinity.
Q. What methodological considerations are essential when designing catalytic studies involving this compound as a proton transfer agent?
- Methodology :
- Kinetic Profiling : Use stopped-flow spectroscopy to measure proton transfer rates under varying pH and temperature.
- Isotopic Labeling : Incorporate deuterated analogs (e.g., ) to track proton migration pathways via NMR or MS .
- Computational Modeling : Simulate transition states using software like Gaussian to predict catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
